molecular formula C10H9ClFN B13043003 2-(2-Chloro-3-fluorophenyl)-2-methylpropanenitrile

2-(2-Chloro-3-fluorophenyl)-2-methylpropanenitrile

Cat. No.: B13043003
M. Wt: 197.63 g/mol
InChI Key: CGKXVXNPFDTVRU-UHFFFAOYSA-N
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Description

2-(2-Chloro-3-fluorophenyl)-2-methylpropanenitrile is an organic compound with the molecular formula C10H9ClFN It is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a nitrile group attached to a methylpropanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-3-fluorophenyl)-2-methylpropanenitrile typically involves the reaction of 2-chloro-3-fluorobenzyl chloride with a suitable nitrile source under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-3-fluorophenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic Substitution: Substituted phenyl derivatives with different functional groups.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or other reduced nitrogen-containing compounds.

Scientific Research Applications

2-(2-Chloro-3-fluorophenyl)-2-methylpropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-3-fluorophenyl)-2-methylpropanenitrile involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro and fluoro substituents can influence the compound’s binding affinity and specificity towards these targets. The nitrile group may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-fluorophenylboronic acid
  • 2-Chloro-3-fluorophenylhydrazine hydrochloride
  • 2-Chloro-3-fluorophenylmethanol

Uniqueness

2-(2-Chloro-3-fluorophenyl)-2-methylpropanenitrile is unique due to the combination of its chloro, fluoro, and nitrile functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it valuable for specific synthetic and research purposes.

Properties

Molecular Formula

C10H9ClFN

Molecular Weight

197.63 g/mol

IUPAC Name

2-(2-chloro-3-fluorophenyl)-2-methylpropanenitrile

InChI

InChI=1S/C10H9ClFN/c1-10(2,6-13)7-4-3-5-8(12)9(7)11/h3-5H,1-2H3

InChI Key

CGKXVXNPFDTVRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=C(C(=CC=C1)F)Cl

Origin of Product

United States

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